N-Acetyl-DL-penicillamine

Catalog No.
S661556
CAS No.
59-53-0
M.F
C7H13NO3S
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-DL-penicillamine

Standard thiols (D-penicillamine, NAC) fail in biomaterial synthesis due to B6 depletion and uncontrolled NO release. N-Acetyl-DL-penicillamine (NAP) resolves this with steric protection and lipophilicity. • Direct precursor for stable SNAP NO donor, enabling controlled release coatings for stents/catheters. • Chelates organic heavy metals (e.g., methylmercury) without vitamin B6 depletion, unlike D-penicillamine. • Used for grafting onto TiNPs and PHEMA hydrogels. Supplied with high purity and consistent quality for reproducible research.

CAS Number

59-53-0

Product Name

N-Acetyl-DL-penicillamine

IUPAC Name

2-acetamido-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)

InChI Key

MNNBCKASUFBXCO-UHFFFAOYSA-N

Synonyms

N-acetylpenicillamine, N-acetylpenicillamine, (D)-isomer, N-acetylpenicillamine, (L)-isomer

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S

The exact mass of the compound N-Acetyl-dl-penicillamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92752. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g

N-Acetyl-DL-penicillamine (CAS 59-53-0) is an acetylated, sterically hindered thiol-containing amino acid derivative. In scientific procurement and industrial material selection, it is primarily sourced as the direct precursor for S-nitroso-N-acetylpenicillamine (SNAP)—a highly stable, hydrophobic nitric oxide (NO) donor—and as a specialized chelating agent for organic heavy metals. Characterized by its gem-dimethyl groups and N-acetyl modification, NAP offers a distinct combination of steric shielding around the sulfur atom and optimized lipophilicity. These properties make it the standard baseline for synthesizing controlled-release NO biomaterials and for mobilizing intracellular heavy metals in toxicological models where standard hydrophilic thiols fail [1].

Research Fit

Methylmercury & inorganic mercury chelation research
Negative control for SNAP / NO donor experiments
Thiol chelator metal-selectivity SAR tool

Substituting N-Acetyl-DL-penicillamine with generic D-penicillamine or N-acetylcysteine (NAC) fundamentally compromises both biomaterial synthesis and in vivo models. D-penicillamine possesses a free amino group that reacts with pyridoxal-5-phosphate, causing severe Vitamin B6 depletion and confounding toxicological data through transaminase inhibition [1]. Furthermore, attempting to use NAC as a precursor for NO donors yields S-nitroso-N-acetylcysteine (SNAC), which lacks the steric protection of NAP's gem-dimethyl groups. This structural deficiency results in rapid, uncontrolled NO degradation rather than the stable, sustained release required for medical coatings, polysilsesquioxane hybrids, and vascular grafts [2].

Substitution Risk

Brain methylmercury mobilization
Reported brain mercury removal may be lower with D-penicillamine or DMSA; CNS penetration profile differs and may not transfer directly.
Acetaminophen hepatotoxicity models
NAP does not protect against acetaminophen lethality, unlike N-acetyl-L-cysteine. Generic thiol substitution may confound hepatoprotection study interpretation.
Copper chelation context
NAP is ineffective for copper mobilization; DL-penicillamine retains activity. Acetylation abolishes Cu chelation — metal selectivity is compound-specific and requires validation.

Precursor Suitability for Stable Nitric Oxide (NO) Donors

When utilized as a precursor for S-nitrosothiols, N-Acetyl-DL-penicillamine yields SNAP, which demonstrates vastly higher stability compared to unhindered alternatives like S-nitrosoglutathione (GSNO) or NAC-derived SNAC. The gem-dimethyl groups adjacent to the thiol in NAP provide critical steric shielding of the resulting S-NO bond. Consequently, SNAP maintains a significantly longer half-life and hydrophobicity, allowing for stable integration into polymer matrices (e.g., PHEMA or siloxane hybrids) and preventing premature NO depletion during manufacturing and physiological deployment [1].

Evidence DimensionS-nitrosothiol stability and matrix integration
Target Compound DataNAP-derived SNAP (sterically hindered, hydrophobic, sustained NO release)
Comparator Or BaselineGSNO / SNAC (unhindered, hydrophilic, rapid NO burst)
Quantified DifferenceSNAP provides sustained, controlled NO release over extended periods via passive absorption into hydrophobic matrices, whereas unhindered thiols degrade rapidly.
ConditionsIntegration into PHEMA/polysilsesquioxane photocrosslinked hybrids.

Essential for procuring the correct precursor to manufacture reliable, long-acting NO-releasing biomaterials and medical devices.

Brain Hg mobilization
Head-to-head
NAP (3 mmol/kg/day, oral) removed more methylmercury from brain and whole body than D-penicillamine or DMSA in mice
Supports brain Hg mobilization model context
Quantified difference requires full-study review; strain/model may influence outcome

Organic Heavy Metal Mobilization and Excretion Efficacy

In toxicological models of chronic elemental and organic mercury poisoning, N-Acetyl-DL-penicillamine outperforms standard D-penicillamine in mobilizing intracellular heavy metals. The N-acetylation increases the molecule's lipophilicity, allowing it to more effectively cross cell membranes. Clinical and in vivo administration of NAP significantly increases urinary mercury excretion to a much greater extent than D-penicillamine, which struggles to mobilize intracellular organic mercury stores effectively [1].

Evidence DimensionUrinary mercury excretion peak
Target Compound DataPeak of 8 mg daily excretion with N-Acetyl-DL-penicillamine
Comparator Or BaselineD-penicillamine (failed to achieve comparable mobilization)
Quantified DifferenceNAP drove a 4-fold increase in urinary mercury excretion (from 2 mg baseline to 8 mg peak) in cases where D-penicillamine was ineffective.
ConditionsChronic elemental/organic mercury poisoning treatment models.

Justifies the selection of NAP over standard D-penicillamine for research involving organic heavy metal detoxification and neuro-clearance.

HgCl₂ lethality protection
Head-to-head
NAP provided greater protection against HgCl₂-induced mortality in rats than D-penicillamine or DL-penicillamine; rat oral LD₅₀ >956 mg/kg
Supports acute HgCl₂ challenge model endpoint review
Reported model endpoint; toxicity profile may vary with strain and dosing regimen

Elimination of Pyridoxine (Vitamin B6) Depletion Toxicity

A major handling and systemic limitation of unacetylated penicillamine is its free amino group, which rapidly forms a thiazolidine complex with pyridoxal-5-phosphate, leading to severe Vitamin B6 depletion and the inhibition of dependent enzymes like transaminases. N-Acetyl-DL-penicillamine blocks this reaction pathway entirely due to the acetylation of the amine. This structural modification eliminates the anti-pyridoxine toxicity, preventing confounding variables in long-term in vivo studies [1].

Evidence DimensionPyridoxal-5-phosphate reactivity and systemic toxicity
Target Compound DataN-Acetyl-DL-penicillamine (Zero anti-B6 activity)
Comparator Or BaselineDL-Penicillamine (High anti-B6 activity, forms thiazolidine)
Quantified DifferenceComplete elimination of pyridoxine-depletion-induced toxicity and transaminase inhibition compared to the unacetylated baseline.
ConditionsIn vivo pharmacological administration and enzymatic assays.

Ensures baseline health of animal models in chronic chelation studies without requiring continuous Vitamin B6 supplementation.

Acetaminophen toxicity
Head-to-head
NAP provided no protection against lethal acetaminophen doses in mice, while N-acetyl-L-cysteine (NAC) protected
Establishes NAC specificity; validates NAP as negative control
Attributed to lower sulfhydryl nucleophilicity of NAP
Copper chelation
Head-to-head
NAP did not increase copper excretion in rats after 6-week oral administration, whereas DL-penicillamine demonstrated copper-chelation activity
Confirms metal-selectivity context; acetylation abolishes Cu chelation
Critical for SAR studies; NAP not suitable for copper mobilization models
NO donor control
Class-level
NAP does not generate nitric oxide; S-nitroso-NAP (SNAP) releases NO. NAP is the structural backbone without NO-donor activity.
Irreplaceable negative control for SNAP-based NO research
Supplier-derived context; verify absence of NO release in target assay system
In vitro Hg displacement
Reported
1 mM NAP inhibited methylmercury binding by 50% and removed 50% of pre-loaded methylmercury from human erythrocytes
Quantitative benchmark for chelation potency in human cell model
In vitro erythrocyte assay; dose-response context should be verified

Synthesis of NO-Releasing Biomaterials and Medical Coatings

NAP is a primary precursor for covalently grafting SNAP onto titanium nanoparticles (TiNPs), polysilsesquioxane, and PHEMA hydrogels. Its steric hindrance ensures the resulting NO donors remain stable enough to create long-acting antibacterial and antithrombotic coatings for cardiovascular stents and catheters [1].

Intracellular Heavy Metal Detoxification Studies

Due to its enhanced lipophilicity and lack of Vitamin B6-depletion toxicity, NAP is highly effective for mobilizing methylmercury and other organic heavy metals from tissues in toxicological research, significantly outperforming standard D-penicillamine [2].

Stable S-Nitrosothiol Reference Standards for Assays

NAP is utilized in analytical chemistry to synthesize SNAP as a highly stable, hydrophobic NO-donor positive control. This is critical for nitrite generation assays, soluble guanylyl cyclase activation studies, and probing cell stress responses where rapid-degrading donors like SNAC would yield inconsistent data .

Application Fit Matrix

Application
Selection Property
Validation Focus
Methylmercury neurotoxicity models
Brain mercury mobilization profile
In vivo chelation endpoint comparison (vs D-penicillamine/DMSA)
Acute inorganic mercury exposure models
Lethality reduction and toxicity profile
Survival and dose-response endpoint review
NO donor SNAP experimental controls
Non-NO-releasing structural analog
NO-independent pathway control verification
Thiol chelator metal selectivity SAR
N-acetyl group selectivity signature
Comparative Cu vs Hg chelation endpoints

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

191.06161445 Da

Monoisotopic Mass

191.06161445 Da

Heavy Atom Count

12

UNII

8WNQ1H4H9T

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90580-84-0
15537-71-0
59-53-0

Wikipedia

DL-N-acetylpenicillamine

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